molecular formula C6H7N3OS B3057347 Thiophene-2-aldehyde semicarbazone CAS No. 79531-82-1

Thiophene-2-aldehyde semicarbazone

Cat. No. B3057347
CAS RN: 79531-82-1
M. Wt: 169.21 g/mol
InChI Key: WAZNQENKQABSNN-XBXARRHUSA-N
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Description

Thiophene-2-aldehyde semicarbazone (TAS) is a compound that has been used in various scientific studies. It has been used as an ionophore material in the creation of a new polyvinylchloride membrane sensor for Zn +2 ions . It’s also been noted for its antibacterial activity .


Synthesis Analysis

The synthesis of thiophene-2-aldehyde semicarbazone involves various processes. For instance, a copper (II) complex of the ligand, thiophene-2-aldehyde semicarbazone, was synthesized and characterized . The structure of the products was confirmed by Fourier transform infrared (FT-IR), proton nuclear magnetic resonance (1H NMR), and 13C NMR spectra .


Molecular Structure Analysis

The molecular structure of thiophene-2-aldehyde semicarbazone was explored on the basis of CHN analysis, conductance and magnetic susceptibility measurements, spectral studies (FT-infrared and ESI-MS) and thermogravimetric analysis (TGA) . The electrospray mass spectrum of the ligand and complex exhibited ion at mass-to charge ratio (m/z) of 169.13 and 368.86 matching the calculated values for the molecular ion of the ligand and complex, respectively .


Chemical Reactions Analysis

The chemical reactions involving thiophene-2-aldehyde semicarbazone are complex and varied. For instance, one mole of the ligand behaves as bidentate chelating agents around the Cu(II) ion .


Physical And Chemical Properties Analysis

The physical and chemical properties of thiophene-2-aldehyde semicarbazone include its use as an ionophore material in a new polyvinylchloride membrane sensor for Zn +2 ions . The copper complex of the ligand, thiophene-2-aldehyde semicarbazone, had no ionic properties .

Scientific Research Applications

1. Antibacterial and Thermal Studies

Thiophene-2-aldehyde semicarbazone has been studied for its antibacterial properties, particularly in its copper (II) complex form. Research shows that this complex exhibits higher antimicrobial activity against certain microbes like Enterobacter aerogenes and Bacillus cereus compared to the free ligand. These findings highlight its potential in the development of new antibacterial agents (Sarker et al., 2020).

2. Antifungal Activity

Another application of thiophene-2-aldehyde semicarbazone, specifically its nickel (II) complexes, is in antifungal treatments. These complexes have shown promising results against strains like Candida albicans, Candida glabrata, and Aspergillus fumigatus. This research opens up new possibilities for the treatment of fungal infections, a significant concern in healthcare (Alomar et al., 2012).

3. Medicinal Chemistry and Bioinorganic Applications

Thiophene-2-aldehyde semicarbazone and its derivatives are crucial in medicinal chemistry, particularly when bound to transition metals. They exhibit a wide range of biological activities, such as antibacterial, antifungal, antiviral, and anticancer properties. These characteristics make them valuable for developing new therapeutic agents (Muleta, 2019).

4. Insecticidal Activity

Interestingly, derivatives of thiophene-2-aldehyde semicarbazone have been explored for their insecticidal properties. Studies indicate that certain compounds exhibit remarkable insecticidal activity, surpassing even standard insecticides in some cases. This suggests a potential use in agriculture and pest control (Cheng et al., 2020).

5. Organic Semiconductors

Thiophene-2-aldehyde semicarbazone derivatives have applications in material science, particularly in organic semiconductors. These materials are vital in creating devices like organic photovoltaics, field-effect transistors, and light-emitting diodes. The versatility and robustness of these thiophene-based compounds make them a key area of research in electronic materials (Turkoglu et al., 2017).

6. Schiff Base Ligands and Ionophores

Thiophene-2-aldehyde semicarbazone serves as a Schiff base ligand, particularly useful in creating ion-selective electrodes. For instance, a Schiff base derived from this compound has been used to develop a Ni(II)-selective polyvinyl chloride membrane electrode, demonstrating its potential in analytical chemistry and sensor technology (Suman & Singh, 2020).

Safety and Hazards

The safety data sheet for 2-Thiophenecarboxaldehyde, a related compound, indicates that it is a highly flammable liquid and vapor. It is harmful if swallowed and causes serious eye irritation. It is also harmful to aquatic life with long-lasting effects .

Future Directions

Thiophene-based analogs have been the subject of a growing number of studies due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, future research could focus on exploring more applications of thiophene-2-aldehyde semicarbazone in various fields, including medicine and photonics.

properties

IUPAC Name

[(E)-thiophen-2-ylmethylideneamino]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3OS/c7-6(10)9-8-4-5-2-1-3-11-5/h1-4H,(H3,7,9,10)/b8-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAZNQENKQABSNN-XBXARRHUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=NNC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=N/NC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thiophene-2-aldehyde semicarbazone

CAS RN

79531-82-1
Record name 2-Thiophenecarboxaldehyde, semicarbazone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079531821
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC27189
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27189
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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